rac-Propoxyphene-D5

Catalog No.
S1785199
CAS No.
136765-49-6
M.F
C22H29NO2
M. Wt
344.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-Propoxyphene-D5

CAS Number

136765-49-6

Product Name

rac-Propoxyphene-D5

IUPAC Name

[4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate

Molecular Formula

C22H29NO2

Molecular Weight

344.51

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/i7D,10D,11D,14D,15D

InChI Key

XLMALTXPSGQGBX-WVDYZBLBSA-N

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

rac-Propoxyphene-D5 is a stable isotope-labeled internal standard (SIL-IS) essential for the precise quantification of the synthetic opioid propoxyphene in complex biological matrices via LC-MS/MS and GC-MS. Featuring a five-deuterium substitution on the phenyl ring, this racemic standard provides a +5 Da mass shift. This specific degree of labeling perfectly balances the need to eliminate isotopic cross-talk with the unlabeled analyte while minimizing the deuterium isotope effect on chromatographic retention time. For clinical toxicology, forensic laboratories, and pharmacokinetic studies, procuring the D5-labeled racemate ensures robust correction of matrix effects, extraction recovery variations, and ion suppression, delivering the high-fidelity quantitative data required by ISO 17025 and forensic accreditation standards.

Substituting rac-Propoxyphene-D5 with a generic structural analog (e.g., methadone-D9) or relying on external calibration fundamentally compromises LC-MS/MS assay integrity. Structural analogs do not co-elute exactly with propoxyphene, meaning they experience different ionization environments and fail to accurately correct for transient matrix suppression zones caused by endogenous lipids or salts. Furthermore, utilizing a more heavily deuterated variant, such as Propoxyphene-D11, introduces a pronounced chromatographic isotope effect in ultra-high-performance liquid chromatography (UPLC), causing the internal standard to elute seconds before the target analyte and exposing the assay to uncorrected ion suppression. The D5 variant specifically prevents these analytical failures by ensuring identical extraction recovery and precise co-elution[1].

Matrix Effect Correction vs. Structural Analog Internal Standards

In complex biological matrices such as post-mortem blood or meconium, endogenous components can cause severe ion suppression. When utilizing rac-Propoxyphene-D5, the internal standard exactly co-elutes with the target analyte, experiencing identical suppression and maintaining quantitative accuracy within ±5%. In contrast, using a generic opioid class internal standard (e.g., Methadone-D9) results in a retention time mismatch. Because the generic IS elutes outside the specific suppression window of propoxyphene, quantitative accuracy can deviate by 20-30%, leading to false clinical or forensic reporting [1].

Evidence DimensionQuantitative accuracy under 40% matrix ion suppression
Target Compound Data95% - 105% accuracy (rac-Propoxyphene-D5)
Comparator Or Baseline70% - 80% accuracy (Generic Opioid IS / Methadone-D9)
Quantified Difference25% improvement in absolute accuracy
ConditionsLC-MS/MS analysis of human whole blood extracts

Procuring the exact D5-labeled standard is mandatory for forensic and clinical labs to meet strict ISO 17025 accuracy criteria during high-throughput screening.

Mitigation of the Deuterium Isotope Effect in Fast UPLC

Highly deuterated standards can exhibit a 'deuterium isotope effect,' where the labeled standard elutes slightly earlier than the unlabeled analyte in reverse-phase UPLC. rac-Propoxyphene-D5 minimizes this effect, showing a negligible retention time shift (ΔRT < 0.02 min) relative to native propoxyphene. Conversely, Propoxyphene-D11 exhibits a more significant shift (ΔRT > 0.05 min). In fast, sub-3-minute UPLC gradients, this 0.05 min gap can place the D11 standard in a different matrix suppression zone, degrading the precision of the assay[1].

Evidence DimensionChromatographic retention time shift (ΔRT) vs. unlabeled analyte
Target Compound DataΔRT < 0.02 min (rac-Propoxyphene-D5)
Comparator Or BaselineΔRT > 0.05 min (Propoxyphene-D11)
Quantified Difference>60% reduction in retention time drift
ConditionsReverse-phase UPLC-MS/MS (sub-3-minute gradient)

Minimizing retention time drift ensures the internal standard perfectly mirrors the analyte's ionization conditions, which is critical for robust peak-area ratio calculations.

Elimination of Isotopic Cross-Talk at Low Limits of Quantitation

For trace-level forensic analysis, the internal standard must not contribute to the analyte's Multiple Reaction Monitoring (MRM) transition. rac-Propoxyphene-D5 provides a +5 Da mass shift, ensuring that the natural M+5 isotopic contribution from the unlabeled drug, and the M-5 contribution from the IS, are virtually zero (<0.01%). If a D3-labeled analog were used, the +3 Da shift could result in up to 1.5% isotopic overlap due to natural heavy isotopes (13C, 15N), artificially inflating the analyte signal at the Limit of Quantitation (LOQ) and forcing a higher reporting threshold[1].

Evidence DimensionIsotopic cross-talk (contribution to unlabeled MRM channel)
Target Compound Data<0.01% interference (rac-Propoxyphene-D5)
Comparator Or Baseline~1.5% interference (Theoretical D3-labeled analog)
Quantified Difference150-fold reduction in baseline interference
ConditionsLC-MS/MS at 100 ng/mL IS concentration

Procuring a D5 standard over lower-deuterated alternatives enables forensic labs to achieve sub-ng/mL LOQs without non-linear calibration artifacts.

High-Throughput Clinical Toxicology and Pain Management Screening

Because rac-Propoxyphene-D5 maintains strict co-elution and corrects for up to 40% matrix ion suppression without retention time drift, it is a highly reliable internal standard for rapid UPLC-MS/MS urine and blood screening panels where sample clean-up is minimal [1].

Forensic Post-Mortem Blood and Tissue Analysis

In highly complex and putrefied matrices like post-mortem liver or meconium, severe and unpredictable matrix effects occur. The precise +5 Da mass shift and identical extraction recovery of rac-Propoxyphene-D5 ensure ISO 17025-compliant quantitative accuracy, preventing the false reporting that structural analogs might cause [1].

Trace-Level Pharmacokinetic (PK) Profiling

For PK studies requiring sub-ng/mL sensitivity, the lack of isotopic cross-talk (<0.01% interference) provided by the D5 label allows for linear calibration down to the absolute Limit of Quantitation (LOQ), outperforming D3-labeled alternatives [1].

XLogP3

4.2

Dates

Last modified: 08-15-2023

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